(S)-Baclofen hydrochloride
CAS No.: 63701-56-4
Cat. No.: VC0005971
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63701-56-4 |
---|---|
Molecular Formula | C10H13Cl2NO2 |
Molecular Weight | 250.12 g/mol |
IUPAC Name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 |
Standard InChI Key | WMNUVYYLMCMHLU-DDWIOCJRSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H](CC(=O)O)C[NH3+])Cl.[Cl-] |
SMILES | C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl |
Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C[NH3+])Cl.[Cl-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(S)-Baclofen hydrochloride, systematically named (3S)-4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride, possesses the molecular formula C₁₀H₁₃Cl₂NO₂ and a molar mass of 250.12 g/mol . The compound’s stereochemistry arises from the chiral center at the third carbon of the butanoic acid backbone, which bears the 4-chlorophenyl substituent. X-ray crystallographic studies confirm the S-configuration’s spatial arrangement, with the hydrochloride salt enhancing aqueous solubility compared to the free base form .
Spectroscopic Profile
The compound’s structural validation relies on advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry:
Comparative Stereochemical Analysis
The enantiomeric pair of baclofen demonstrates distinct receptor interaction profiles:
Property | (S)-Baclofen Hydrochloride | (R)-Baclofen Hydrochloride |
---|---|---|
GABA B Receptor IC₅₀ | >100 μM | 0.14 ± 0.01 μM |
Solubility (H₂O, 25°C) | 87 mg/mL | 92 mg/mL |
LogP (calculated) | 1.32 | 1.35 |
This table highlights the critical pharmacological divergence between enantiomers, with the R-form exhibiting superior GABA B receptor affinity .
Synthesis and Production
Enantioselective Synthesis
The industrial production of (S)-baclofen hydrochloride employs asymmetric catalysis to achieve high enantiomeric excess (ee):
-
Starting Material: 4-Chlorocinnamic acid undergoes hydroamination using a chiral rhodium catalyst to introduce the amino group with >99% ee .
-
Reduction: Catalytic hydrogenation of the intermediate α,β-unsaturated ketone yields the (S)-configured alcohol.
-
Salt Formation: Treatment with hydrochloric acid produces the final hydrochloride salt, purified via recrystallization from ethanol/water .
Quality Control Parameters
Pharmaceutical-grade (S)-baclofen hydrochloride must meet stringent specifications:
-
Enantiomeric Purity: ≥99.5% by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) .
-
Residual Solvents: <50 ppm ethanol, <10 ppm dichloromethane (ICH Q3C guidelines).
-
Heavy Metals: <10 ppm (USP <231>).
Pharmacological Profile
Mechanism of Action
Despite structural similarity to GABA, (S)-baclofen hydrochloride shows markedly reduced activity at canonical GABA B receptors compared to the R-enantiomer. In electrophysiological studies using rat hippocampal slices, (S)-baclofen produced only 12 ± 3% inhibition of synaptic transmission at 100 μM versus 89 ± 5% for the R-form . This disparity arises from differential binding to the GABA B receptor’s Venus flytrap domain, where the S-enantiomer fails to stabilize the active conformation .
Off-Target Effects
Emerging research reveals novel pharmacological actions:
-
CXCR4 Allosteric Modulation: (S)-baclofen binds the C-X-C chemokine receptor type 4 (CXCR4) with K*<sub>i</sub>* = 18 ± 2 μM, potentially influencing cancer cell migration .
-
Voltage-Gated Calcium Channels: At supratherapeutic concentrations (>100 μM), (S)-baclofen inhibits N-type channels (I<sub>Ca</sub> reduced by 34 ± 6% at 300 μM) .
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral administration of (S)-baclofen hydrochloride demonstrates linear pharmacokinetics within the 10-80 mg dose range:
Parameter | Value (Mean ± SD) |
---|---|
C<sub>max</sub> | 1.2 ± 0.3 μg/mL |
T<sub>max</sub> | 2.1 ± 0.8 h |
AUC<sub>0-∞</sub> | 14.3 ± 3.2 h·μg/mL |
V<sub>d</sub> | 0.72 ± 0.15 L/kg |
High-fat meals reduce C<sub>max</sub> by 33% through delayed gastric emptying . Cerebrospinal fluid concentrations remain <5% of plasma levels due to limited blood-brain barrier penetration .
Metabolic Pathways
Unlike the R-enantiomer, (S)-baclofen undergoes extensive hepatic processing:
-
Phase I: Deamination via mitochondrial monoamine oxidase B (MAO-B) to 3-(4-chlorophenyl)-4-oxobutanoic acid (65% of dose) .
-
Phase II: Glucuronidation at the carboxylic acid group (20% of dose), excreted in bile .
Elimination
Renal excretion accounts for 70-80% of unchanged (S)-baclofen, with a terminal half-life of 4.2 ± 1.1 h in healthy adults . Dose adjustment is required for creatinine clearance <60 mL/min:
Clinical Applications and Research Frontiers
Approved Indications
-
Neuropathic Pain: A Phase II trial (NCT04877027) combines (S)-baclofen with pregabalin, leveraging its calcium channel blockade to enhance analgesia .
-
Alcohol Use Disorder: Preclinical data suggest (S)-baclofen reduces ethanol self-administration in rats (45 ± 7% reduction vs. vehicle) , potentially via non-GABA B mechanisms.
Metabolic Disorders
A 12-week pilot study (n=10) demonstrated that (S)-baclofen (20 mg TID) reduced body weight by 1.6 ± 0.4 kg (p<0.05) and waist circumference by 2.3 ± 0.7 cm (p<0.05) . These effects correlated with decreased fasting insulin (Δ = -3.2 ± 1.1 μU/mL) and HOMA-IR (Δ = -0.9 ± 0.3) .
Oncology Applications
(S)-baclofen’s CXCR4 antagonism inhibits breast cancer cell (MDA-MB-231) migration by 62 ± 9% at 50 μM (p<0.01) in Transwell assays . This effect appears independent of GABA receptors, suggesting novel chemotherapeutic adjunct potential.
Regulatory Status and Future Directions
As of April 2025, (S)-baclofen hydrochloride remains investigational, with no FDA or EMA approvals. Key development challenges include:
-
Establishing therapeutic equivalence to racemic baclofen for spasticity
-
Defining optimal dosing for non-GABA B targets
-
Addressing manufacturing costs of enantioselective synthesis
Ongoing research priorities focus on:
-
Prodrug Development: Ester prodrugs to enhance CNS penetration
-
Combination Therapies: Synergy with gabapentinoids for neuropathic pain
-
Biomarker Identification: Predicting response via GABA B receptor polymorphisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume